molecular formula C13H15FN4S B4358091 N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(4-fluorobenzyl)thiourea

N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(4-fluorobenzyl)thiourea

Cat. No.: B4358091
M. Wt: 278.35 g/mol
InChI Key: VBARXJWXVLVUFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)thiourea: is a synthetic organic compound that features a pyrazole ring substituted with dimethyl groups and a thiourea moiety linked to a fluorobenzyl group. Compounds of this nature are often studied for their potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)thiourea typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution with dimethyl groups: Methylation reactions using methylating agents such as methyl iodide or dimethyl sulfate.

    Introduction of the thiourea moiety: This involves the reaction of the pyrazole derivative with thiourea or its derivatives under suitable conditions.

    Attachment of the fluorobenzyl group: This step can be carried out through nucleophilic substitution reactions using 4-fluorobenzyl halides.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity, as well as scalability. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)thiourea: can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the pyrazole ring or the thiourea group can lead to different derivatives.

    Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Nucleophiles such as amines or thiols.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the thiourea group could yield sulfoxides or sulfones, while nucleophilic substitution on the fluorobenzyl group could introduce various functional groups.

Scientific Research Applications

N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)thiourea:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Investigation of its pharmacological properties for potential therapeutic uses.

    Industry: Possible applications in materials science or as a precursor for functional materials.

Mechanism of Action

The mechanism of action of N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)thiourea would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, altering their activity, or interfering with biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(4-chlorobenzyl)thiourea
  • N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(4-methylbenzyl)thiourea

Uniqueness

N-(1,3-dimethyl-1H-pyrazol-4-yl)-N’-(4-fluorobenzyl)thiourea: is unique due to the presence of the fluorobenzyl group, which can impart distinct electronic and steric properties compared to its analogs

Properties

IUPAC Name

1-(1,3-dimethylpyrazol-4-yl)-3-[(4-fluorophenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4S/c1-9-12(8-18(2)17-9)16-13(19)15-7-10-3-5-11(14)6-4-10/h3-6,8H,7H2,1-2H3,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBARXJWXVLVUFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC(=S)NCC2=CC=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(4-fluorobenzyl)thiourea
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(4-fluorobenzyl)thiourea
Reactant of Route 3
Reactant of Route 3
N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(4-fluorobenzyl)thiourea
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(4-fluorobenzyl)thiourea
Reactant of Route 5
N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(4-fluorobenzyl)thiourea
Reactant of Route 6
N-(1,3-dimethyl-1H-pyrazol-4-yl)-N'-(4-fluorobenzyl)thiourea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.